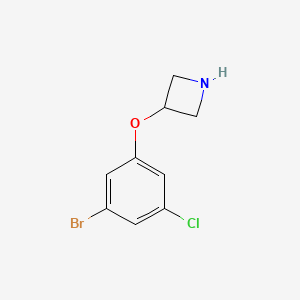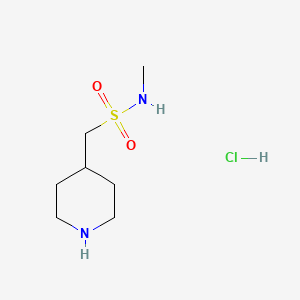
Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate
Descripción general
Descripción
“Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate” is a chemical compound with the molecular formula C9H12N2O4 . It is a derivative of uracil, a common base in RNA .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been prepared through one-pot synthesis and examined by X-ray crystallography, FT-IR, and NMR spectroscopy . Another study mentioned the interaction of the methyl ester of a similar compound with Lawesson’s reagent, which resulted in the synthesis of a corresponding 4-thioxo derivative .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques like X-ray crystallography, FT-IR, and NMR spectroscopy . The compound’s supramolecular architecture involves N–H···O hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.20 . Other properties like boiling point and storage conditions are not specified in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate and its derivatives have been synthesized and characterized, focusing on their structural properties. Studies by Yao et al. (2013) and Liu et al. (2014) detail the synthesis and structural analysis of similar uracil derivatives, indicating their crystal structures and thermal stabilities. These works provide foundational understanding for the physical and chemical properties of these compounds (Yao, Yi, Zhou, & Xiong, 2013) (Liu, Feng, Tao, Zhou, Wu, & Xiong, 2014).
Interaction with DNA
Investigations into the interaction of these compounds with DNA have been conducted. The UV spectra from the study by Yao et al. (2013) suggested that the compounds interact with DNA through electrostatic binding, providing insights into their potential biological applications (Yao et al., 2013).
Supramolecular Architecture
Research into the supramolecular motifs of related compounds has been performed. For instance, Borowiak et al. (2007) explored the formation of centrosymmetric dimers and molecular tapes and sheets in 1-(2-cyanoethyl)thymine and 1-(3-cyanopropyl)thymine, highlighting the significant role of hydrogen bonding in the structural organization of these molecules (Borowiak, Dutkiewicz, & Spychała, 2007).
Biological Evaluation and Computational Calculations
Further exploration into the biological applications and computational modeling of these derivatives was conducted by Fahim and Abu-El Magd (2021). Their study focused on molecular imprinted polymers and their antimicrobial activities, as well as computational calculations for optimization (Fahim & Abu-El Magd, 2021).
Antitumor Activities
A significant aspect of research on these compounds is their potential antitumor activities. The study by Jing (2011) synthesized specific enantiomers of related compounds and evaluated their in vitro antitumor activities, providing essential data on their potential therapeutic use (Jing, 2011).
Mecanismo De Acción
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It has been observed that the methyl ester of this compound interacts with Lawesson’s reagent, leading to the synthesis of a corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate has also been studied, as well as its interaction with N-nucleophiles, amines, and hydrazines .
Propiedades
IUPAC Name |
methyl 3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5-6(3-4-7(12)15-2)8(13)11-9(14)10-5/h3-4H2,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDORGPOTDUELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
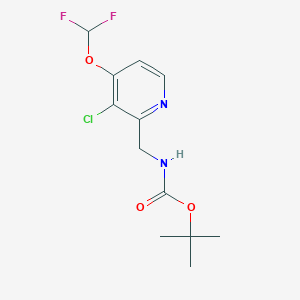
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)
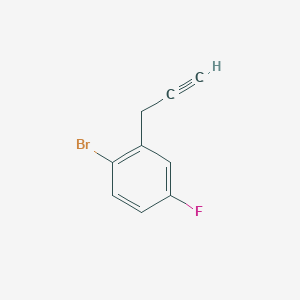
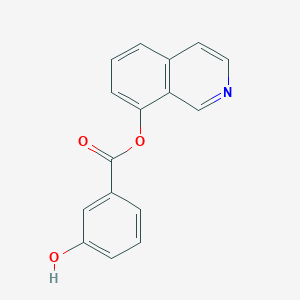
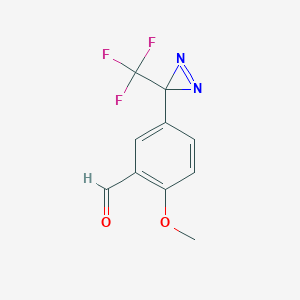
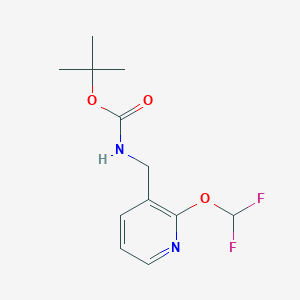
![6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415857.png)
![N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1415858.png)

